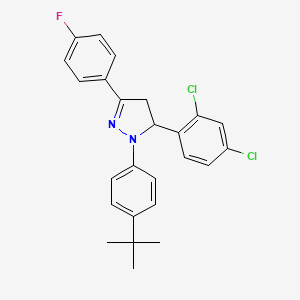
1-(4-(Tert-butyl)phenyl)-5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Tert-butyl)phenyl)-5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C25H23Cl2FN2 and its molecular weight is 441.37. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(Tert-butyl)phenyl)-5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Tert-butyl)phenyl)-5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound under investigation is part of a broader family of pyrazole derivatives that have been synthesized and characterized for various scientific purposes. These pyrazole compounds are prepared through the condensation of chalcones with hydrazine hydrate, using different aliphatic acids such as formic acid, acetic acid, and propionic acid. The structures of these compounds, including those similar to the compound , have been elucidated using X-ray single crystal structure determination. This method helps in understanding the molecular conformation and the dihedral angles between the pyrazole and substituted phenyl rings, providing insights into their potential chemical behavior and interactions (Loh et al., 2013).
Structural Studies and Applications
Further structural studies have been conducted on isostructural pyrazolines, demonstrating the utility of these compounds in crystallography and potentially in materials science. The compounds exhibit specific molecular conformations and planarity, apart from certain substituted phenyl groups which tend to orient perpendicular to the rest of the molecule. Such structural characterizations are critical for understanding the electronic and optical properties of these compounds, which could have applications in the development of new materials and fluorescent dyes (Kariuki et al., 2021).
Molecular Dimerization and Hydrogen Bonding
The formation of molecular dimers through hydrogen bonding is another notable feature of these compounds. Studies have shown that certain pyrazole derivatives can dimerize in solution, a process that is confirmed through ESI-MS spectra and characterized by X-ray crystallography. The ability to form dimers via intermolecular hydrogen bonds is not only of theoretical interest but also has practical implications in the fields of supramolecular chemistry and pharmaceuticals, where dimerization can affect the solubility, stability, and bioactivity of compounds (Zheng et al., 2010).
Potential Inhibitory Activity and Biological Applications
The presence of fluorophenyl groups in these pyrazole derivatives suggests a potential for biological activity. Fluorine atoms significantly influence the biological properties of organic compounds, including their metabolic stability and binding affinity to biological targets. Although direct studies on the biological activities of the specific compound mentioned were not found, the structural similarities with other fluorinated pyrazole derivatives imply potential applications in medicinal chemistry, particularly as inhibitors of enzymes or receptors (Nieto et al., 2015).
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)-3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2FN2/c1-25(2,3)17-6-11-20(12-7-17)30-24(21-13-8-18(26)14-22(21)27)15-23(29-30)16-4-9-19(28)10-5-16/h4-14,24H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHORTNKROLTZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(CC(=N2)C3=CC=C(C=C3)F)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Tert-butyl)phenyl)-5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
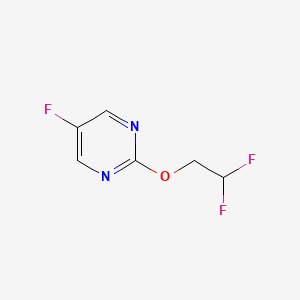


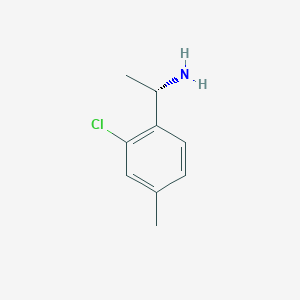
![ethyl 2-(3-(2-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2925444.png)

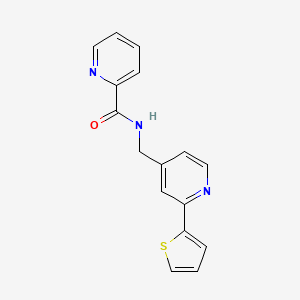
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2925451.png)
![N-(4-Diethylamino-phenyl)-2-(4-hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetamide](/img/structure/B2925452.png)
![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2925453.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2925454.png)
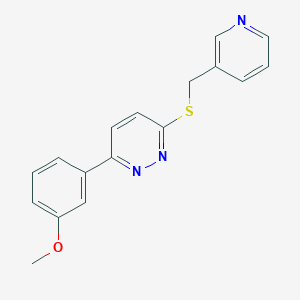
![4-(N,N-diisobutylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2925460.png)